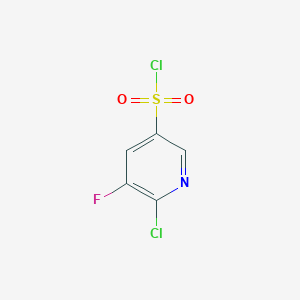

6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Description

The exact mass of the compound 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-5-fluoropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluoropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-5-4(8)1-3(2-9-5)12(7,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIFOCMOVIICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254158 | |

| Record name | 6-Chloro-5-fluoro-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261737-06-7 | |

| Record name | 6-Chloro-5-fluoro-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261737-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-fluoropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS No. 1261737-06-7), a key building block in modern medicinal chemistry. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive sulfonyl chloride handle, makes this compound a highly valuable intermediate for the synthesis of novel therapeutic agents. This document delves into its chemical properties, established and potential synthetic routes, core applications in drug discovery with a focus on sulfonamide synthesis, and critical safety and handling protocols. A detailed, representative experimental procedure for sulfonamide formation is provided to illustrate its practical utility in the laboratory.

Core Compound Identification and Properties

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a substituted heteroaromatic compound distinguished by its trifunctional nature. The pyridine core is a well-established scaffold in numerous FDA-approved drugs. The fluoro and chloro groups modulate the electronic properties and metabolic stability of derivatives, while the sulfonyl chloride group serves as a potent electrophilic site for coupling reactions.[1]

| Property | Value | Source |

| CAS Number | 1261737-06-7 | 2[2] |

| Molecular Formula | C₅H₂Cl₂FNO₂S | 2[2] |

| Molecular Weight | 230.05 g/mol | N/A |

| Purity | Typically >97% | N/A |

| Appearance | White to off-white solid | N/A |

| Storage | Store at 0-4°C, moisture sensitive | N/A |

Synthesis Strategies and Mechanistic Considerations

The synthesis of heteroaryl sulfonyl chlorides is a critical challenge in organic synthesis due to the potential instability of the target compounds. Several robust methods are applicable for the preparation of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, primarily revolving around the introduction of the sulfonyl chloride moiety onto a pre-functionalized pyridine ring.

Diazotization-Sulfonylation of Aminopyridines (Sandmeyer-type Reaction)

This is one of the most common and versatile methods for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. The likely precursor for this route is 3-amino-6-chloro-5-fluoropyridine.

Causality Behind the Method: The process leverages the conversion of a stable amino group into a highly reactive diazonium salt. This intermediate can then be intercepted by sulfur dioxide in the presence of a copper catalyst (typically CuCl or CuCl₂) and a chloride source to form the desired sulfonyl chloride.

-

Step 1: Diazotization: The aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., HCl) at low temperatures (typically 0-5°C) to form the corresponding diazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of the unstable diazonium intermediate.

-

Step 2: Sulfonylation: The cold diazonium salt solution is then added to a solution saturated with sulfur dioxide and containing a copper(I) or copper(II) chloride catalyst.[3][4] The catalyst facilitates the displacement of the diazonium group and the formation of the C-S bond.

Caption: Diazotization-Sulfonylation Synthetic Route.

Oxidative Chlorination of Thio-Compounds

An alternative strategy involves the synthesis of a corresponding thiol or disulfide precursor, which is then subjected to oxidative chlorination.

Causality Behind the Method: This approach builds the C-S bond first, often through nucleophilic aromatic substitution, and then oxidizes the sulfur atom to the sulfonyl chloride state. Reagents like chlorine gas in an acidic aqueous medium or other chlorinating agents are used.[3] This method avoids the sometimes harsh conditions of diazotization but requires a suitable thio-precursor. A general patent describes the use of chlorous acid or its salts under acidic conditions for the oxidative chlorination of various sulfur-containing compounds to yield sulfonyl chlorides.[5]

Core Reactivity and Applications in Drug Discovery

The primary utility of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride lies in its role as an electrophile for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of drugs including antibacterials, diuretics, antivirals, and carbonic anhydrase inhibitors.[6][7]

Mechanism of Sulfonamide Formation: The sulfur atom in the sulfonyl chloride is highly electrophilic. It readily reacts with nucleophiles, most commonly primary or secondary amines, to displace the chloride and form a stable S-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct.

Caption: General Reaction for Sulfonamide Synthesis.

Field-Proven Insights:

-

Carbonic Anhydrase Inhibitors: The pyridine-3-sulfonamide scaffold is a key feature in the design of carbonic anhydrase inhibitors (CAIs). The electron-withdrawing nature of the dichlorinated pyridine ring in the final product enhances the acidity of the sulfonamide group, which is crucial for coordinating to the zinc ion within the enzyme's active site.[8] This makes 6-Chloro-5-fluoropyridine-3-sulfonyl chloride a valuable starting material for developing isoform-selective CAIs targeting cancer-associated isoforms like hCA IX and hCA XII.[8]

-

Antifungal Agents: Novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have shown potent antifungal activity, in some cases exceeding that of the established drug fluconazole.[8] The synthesis of such compounds relies on intermediates like the title compound.

-

Kinase Inhibitors & Other Scaffolds: The chloro and fluoro groups on the pyridine ring provide additional handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.

Safety, Handling, and Hazard Mitigation

While a specific Safety Data Sheet (SDS) for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is not publicly available, data from closely related pyridine sulfonyl chlorides provide essential safety guidance. These compounds are hazardous and must be handled with extreme care.[9][10]

Hazard Identification (based on related compounds):

| Hazard | Description | Precautionary Statement |

| Skin Corrosion | Causes severe skin burns and chemical burns.[9][10] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing.[10] |

| Eye Damage | Causes serious, potentially irreversible eye damage.[9][10] | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[10] | P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area.[10] |

| Reactivity with Water | Reacts violently with water, liberating toxic gas (HCl).[9] | Do not allow contact with water. Store in a dry, inert atmosphere. |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves), and tight-fitting safety goggles with a face shield.[9]

-

Dispensing: Weigh the solid compound in the fume hood. Avoid creating dust. Use glass or PTFE-lined equipment.

-

Reaction Quenching: Reactions should be quenched carefully and slowly, often by adding the reaction mixture to ice, to manage the exotherm and any gas evolution.

-

Spill & Waste Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a designated hazardous waste container.[9] Dispose of all waste in accordance with institutional and local regulations.

Representative Experimental Protocol: Synthesis of a N-Aryl Sulfonamide

This protocol describes a general, self-validating procedure for the reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with a generic aniline to form the corresponding sulfonamide.

Objective: To synthesize N-(aryl)-6-chloro-5-fluoropyridine-3-sulfonamide.

Materials:

-

6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Anhydrous Pyridine (3.0 eq) or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM. Cool the flask to 0°C using an ice-water bath.

-

Nucleophile Addition: In a separate flask, dissolve the substituted aniline (1.1 eq) and anhydrous pyridine (3.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction: Add the aniline/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0°C over 15-20 minutes.

-

Causality: The dropwise addition at low temperature controls the exothermic reaction between the highly reactive sulfonyl chloride and the amine. Pyridine acts as both a catalyst and a base to neutralize the HCl generated, driving the reaction to completion.

-

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl.

-

Self-Validation: The acidic wash removes the excess pyridine base. An exothermic reaction and/or gas evolution may occur.

-

-

Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

-

Self-Validation: Each wash removes specific impurities. The bicarbonate wash should be done carefully to vent any CO₂ evolution.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide product.

References

-

Supporting Information for an unspecified publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

-

Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-3-fluoropyridine. [Link]

-

Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. University College London. [Link]

-

Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18403-18407. [Link]

-

Willis, M. C. (2017). Synthesis of sulfonamides. In Science of Synthesis: Knowledge Updates 2017/3. Thieme. [Link]

- Google Patents. (2013).

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organic Synthesis, 17(4), 252-268. [Link]

- Google Patents. (1998). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.

-

ChemBest. (n.d.). MSDS of 6-fluoropyridine-2-sulfonyl chloride. [Link]

- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Thull, U., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 224, 113709. [Link]

- Google Patents. (2005). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.

-

Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3390–3393. [Link]

-

Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]

-

Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 5(10). [Link]

-

Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(1), 231-236. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1261737-06-7|6-Chloro-5-fluoropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-5-chloropyridine-3-sulfonamide | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Key Synthetic Building Block

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a halogenated pyridine derivative that serves as a crucial intermediate in modern synthetic chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring in addition to the reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. The sulfonyl chloride group acts as a versatile handle for introducing the pyridyl scaffold into target molecules, often through reactions with amines to form sulfonamides.

This guide provides a comprehensive overview of the core physical properties of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS No. 1261737-06-7). Understanding these properties is paramount for its effective handling, storage, reaction optimization, and for the development of robust analytical methods to ensure its quality and purity. We will delve into its fundamental characteristics and outline the standard methodologies for their verification, providing both established data and the scientific rationale behind the validation techniques.

Molecular Structure and Core Identifiers

The structural integrity of a reagent is the foundation of its utility. The arrangement of atoms and functional groups dictates its reactivity and physical behavior.

Caption: Molecular Structure of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Table 1: Chemical Identity and Core Properties

| Property | Value | Source |

| CAS Number | 1261737-06-7 | [1][2] |

| Molecular Formula | C₅H₂Cl₂FNO₂S | [1][2] |

| Molecular Weight | 230.04 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | Typically >97% | [2] |

Physicochemical Properties: Data and Determination

The physical state, solubility, and thermal properties of a compound are critical parameters that influence reaction setup, solvent selection, purification methods, and storage conditions.

Table 2: Summary of Physicochemical Data

| Property | Value (Predicted/Observed) | Source |

| Boiling Point | 284.5 ± 35.0 °C (Predicted) | [2] |

| Density | 1.698 ± 0.06 g/cm³ (Predicted) | [2] |

| Acidity (pKa) | -5.48 ± 0.10 (Predicted) | [2] |

| Solubility | 0.43 mg/mL (Effectively Insoluble in Water) | [3] |

Rationale and Protocol for Melting Point Determination

While a specific melting point is not widely reported in public data, its determination is a fundamental step in characterizing a solid compound, offering a primary indication of purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the preferred method over traditional melting point apparatus due to its higher precision and ability to detect phase transitions.

-

Sample Preparation: Accurately weigh 1-3 mg of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create a stable, non-reactive atmosphere.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature well above the melting point (e.g., 100°C).

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion. A sharp, single peak validates the purity of the sample.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The compound exhibits very low solubility in aqueous media[3]. Its nonpolar, halogenated aromatic structure suggests that it will be more soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.

Protocol: Qualitative Solubility Assessment

A systematic, qualitative assessment is a self-validating approach to building a comprehensive solubility profile.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

-

Titration and Observation: To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing.

-

Classification: Observe the amount of solvent required to fully dissolve the solid. Classify solubility as:

-

Soluble: Dissolves in <1 mL.

-

Slightly Soluble: Dissolves in 1-5 mL.

-

Insoluble: Fails to dissolve completely in >5 mL. This systematic approach ensures that results are internally consistent and directly comparable across different solvent systems.

-

Spectroscopic and Chromatographic Identity

While specific spectra for this compound are proprietary to suppliers, its identity and purity are unequivocally established using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy: Structural Verification

Proton NMR is essential for confirming the molecular structure. For 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, the spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The coupling patterns (J-values) between these protons and with the fluorine atom would provide definitive proof of the substitution pattern.

HPLC: Purity Assessment

HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reverse-phase method would be the logical starting point.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Gradient: Start at a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

-

-

Analysis: Inject the sample. A pure compound will yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This method is self-validating as the appearance of extraneous peaks would immediately invalidate the assumption of purity.

Handling and Safety Considerations

Based on hazard statements and data from structurally related sulfonyl chlorides, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride must be handled with significant care.

-

Corrosivity and Reactivity: The compound is classified as causing severe skin burns and eye damage (H314) and may be corrosive to metals (H290)[4]. The sulfonyl chloride moiety is highly susceptible to hydrolysis. It will react exothermically with water, alcohols, and primary/secondary amines, liberating hydrochloric acid. All handling should be performed in a fume hood, using appropriate personal protective equipment (PPE), and under anhydrous conditions where necessary.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials. Recommended storage temperatures range from -20°C to 8°C to maintain long-term stability[1][2].

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a specialized reagent with a distinct set of physical properties that dictate its use in advanced chemical synthesis. The data presented, combining reported values with standardized analytical protocols, provides researchers with the necessary framework for its safe and effective application. Adherence to the described methodologies for property verification will ensure the integrity of starting materials, leading to more reliable and reproducible synthetic outcomes.

References

- Bide Pharmatech. (n.d.). CAS:1261737-06-7, 6-Chloro-5-fluoropyridine.

- BLDpharm. (n.d.). 1261737-06-7 | 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

- CymitQuimica. (n.d.). CAS NO. 1261737-06-7 | 6-Chloro-5-fluoropyridine-3-sulfonyl....

- ChemicalBook. (n.d.). 6-氯-5-氟吡啶-3-磺酰氯 CAS#: 1261737-06-7.

Sources

An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride: A Keystone Reagent in Modern Drug Discovery

This guide provides an in-depth technical overview of 6-chloro-5-fluoropyridine-3-sulfonyl chloride, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's structural characteristics, a robust protocol for its synthesis, its chemical reactivity, and its strategic applications in the synthesis of pharmacologically active agents. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific rigor and practical utility.

Core Characteristics: Physicochemical and Structural Identity

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a trifunctionalized pyridine derivative. The confluence of a reactive sulfonyl chloride group with the distinct electronic properties of a chloro-fluoro-substituted pyridine ring makes it a compound of significant interest for library synthesis and lead optimization in medicinal chemistry. The strategic placement of these groups offers a nuanced tool for modulating the physicochemical and pharmacological properties of target molecules.

The core structure features a pyridine ring, a common scaffold in numerous FDA-approved drugs, which imparts specific aqueous solubility and metabolic profiles.[1] The sulfonyl chloride moiety is a potent electrophile, serving as a versatile handle for introducing the critically important sulfonamide functional group.[2] Furthermore, the halogen substituents play a crucial role; the chlorine and fluorine atoms can enhance binding affinity through halogen bonding, block sites of metabolism, and fine-tune the compound's lipophilicity and electronic nature.[3]

Below is a summary of the compound's key identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-sulfonyl chloride | - |

| CAS Number | 1261737-06-7 | [4][5] |

| Molecular Formula | C₅H₂Cl₂FNO₂S | [6] |

| Molecular Weight | 230.05 g/mol | - |

| Purity | Typically >95-97% | - |

| Storage Conditions | Inert atmosphere, 0-8°C | [6] |

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic analyses (NMR, IR) are batch-specific and should be obtained from the Certificate of Analysis provided by the supplier.[4]

Proposed Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes for 6-chloro-5-fluoropyridine-3-sulfonyl chloride may exist, a robust and scalable synthesis can be designed based on well-established precedents for analogous pyridine sulfonyl chlorides.[7][8] The most reliable approach involves a two-step sequence starting from 3-amino-6-chloro-5-fluoropyridine, proceeding through a diazonium salt intermediate. This method is advantageous due to its high efficiency and the commercial availability of related starting materials.

The overall proposed transformation is illustrated below:

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: A Self-Validating System

Rationale: This protocol is adapted from methodologies proven effective for the synthesis of pyridine-3-sulfonyl chloride, a key intermediate in the production of the drug Vonoprazan.[7][9] The low temperatures are critical for maintaining the stability of the diazonium salt intermediate, preventing premature decomposition and side reactions. The use of a copper catalyst is a hallmark of the Sandmeyer reaction, which efficiently converts diazonium salts to the desired sulfonyl chloride.[10]

Step 1: Diazotization of 3-Amino-6-chloro-5-fluoropyridine

-

Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a liquid addition funnel. Maintain an inert atmosphere using nitrogen or argon.

-

Acidic Medium Preparation: Charge the reactor with dilute hydrochloric acid (e.g., 6 M). Cool the acid to between 0 °C and 5 °C using a circulating chiller.

-

Amine Dissolution: Slowly add 3-amino-6-chloro-5-fluoropyridine (1.0 eq) to the cold acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Diazotizing Agent Preparation: In a separate vessel, prepare a solution of sodium nitrite (1.05-1.1 eq) in deionized water.

-

Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes.

-

Causality: The slow, controlled addition is paramount. It prevents localized overheating and the accumulation of nitrous acid, which could lead to undesired side reactions and potential safety hazards. The reaction generates an in situ diazonium salt.

-

-

Hold Period: Stir the resulting slurry at 0-5 °C for an additional 30-60 minutes to ensure complete conversion. The diazonium salt is typically not isolated and is used directly in the next step.

Step 2: Catalytic Sulfonylchlorination

-

Catalyst & Reagent Preparation: In a separate, similarly equipped reactor, prepare a solution of acetic acid saturated with sulfur dioxide (SO₂). Add a catalytic amount of cuprous chloride (CuCl₂, ~2-5 mol%). Cool this mixture to 0-5 °C.

-

Expertise: The choice of an acetic acid/HCl solvent system is common for this type of transformation as it provides the necessary acidic environment and chloride ions for the reaction.

-

-

Addition of Diazonium Salt: Slowly transfer the cold diazonium salt slurry from Step 1 into the SO₂/CuCl₂ solution.

-

Causality: This addition must be carefully controlled to manage the evolution of nitrogen gas. The copper catalyst facilitates the radical transfer process, where the diazonium group is replaced by -SO₂Cl.

-

-

Reaction Completion: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until monitoring by HPLC or TLC indicates the consumption of the intermediate.

-

Work-up & Isolation:

-

Transfer the reaction mixture to a separatory funnel and add an organic solvent (e.g., dichloromethane or ethyl acetate) and cold water.

-

Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acids) and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-5-fluoropyridine-3-sulfonyl chloride.

-

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Transformative Potential

The synthetic utility of 6-chloro-5-fluoropyridine-3-sulfonyl chloride is primarily dictated by the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. This reactivity allows for the straightforward construction of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1261737-06-7|6-Chloro-5-fluoropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 1803586-52-8,2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 6684-39-5|2-Chloro-5-pyridinesulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 8. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. rsc.org [rsc.org]

6-Chloro-5-fluoropyridine-3-sulfonyl chloride molecular weight

An In-Depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Its strategic combination of a reactive sulfonyl chloride group with a pyridine core, further decorated with chloro and fluoro substituents, offers a unique platform for the synthesis of novel molecular entities. The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs, and the specific halogenation pattern on this molecule provides chemists with versatile handles to modulate physicochemical properties, metabolic stability, and target engagement.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, from its fundamental properties and synthesis to its applications as a key intermediate in the construction of complex bioactive molecules.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a solid at room temperature and requires specific storage conditions to maintain its integrity due to its reactive nature.

| Property | Data | Reference |

| Molecular Weight | 230.04 g/mol | [2] |

| Molecular Formula | C₅H₂Cl₂FNO₂S | [2] |

| CAS Number | 1261737-06-7 | [2] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store under inert atmosphere at 2-8°C | [2] |

Chemical Structure:

The molecule's reactivity is dominated by the electrophilic sulfur atom of the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. It is particularly sensitive to moisture and will react violently with water, liberating toxic gases.[3] This necessitates handling in a controlled, dry environment.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted heteroaromatics like 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a non-trivial process that requires a carefully planned synthetic route. A common and effective strategy for introducing a sulfonyl chloride group onto an aromatic ring is through a Sandmeyer-type reaction, starting from the corresponding amine.

This proposed workflow begins with a hypothetical precursor, 3-amino-6-chloro-5-fluoropyridine, and converts it to the target sulfonyl chloride via a diazonium salt intermediate.

Caption: Proposed synthetic workflow for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Experimental Protocol: Synthesis via Diazotization

This protocol is a generalized procedure based on established methods for the synthesis of aryl sulfonyl chlorides.[4]

-

Diazotization:

-

To a stirred solution of 3-amino-6-chloro-5-fluoropyridine (1.0 eq) in concentrated hydrochloric acid and acetic acid, cool the mixture to 0-5°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5°C. This low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

-

Stir the resulting slurry at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sulfonylchlorination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt slurry to the SO₂/CuCl₂ solution. Vigorous gas evolution (N₂) will be observed. The copper catalyst facilitates the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Workup and Purification:

-

Pour the reaction mixture into ice-water. The crude product will often precipitate as a solid.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the final product.

-

Chemical Reactivity and Applications in Medicinal Chemistry

The primary utility of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in drug discovery lies in its efficient reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[5] The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics including antibiotics, diuretics, and anticonvulsants.

Caption: General reaction scheme for the synthesis of sulfonamides.

The fluorine and chlorine atoms on the pyridine ring are not merely spectators. They exert profound electronic effects and can serve as metabolic blockers or participate in halogen bonding with protein targets.[6] Furthermore, the chlorine at the 6-position can be a site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further diversification and optimization of lead compounds.[1] This dual functionality makes the scaffold exceptionally valuable for building libraries of complex molecules for high-throughput screening.

Experimental Protocol: General Synthesis of a Sulfonamide Derivative

-

Reaction Setup:

-

Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Cool the solution to 0°C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

-

-

Reaction and Monitoring:

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. If necessary, extract the aqueous layer with additional solvent.

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purify the product via flash column chromatography or recrystallization.

-

Safety, Handling, and Storage

Due to its high reactivity, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride must be handled with stringent safety precautions. It is classified as a corrosive and acutely toxic substance.

| Hazard Class | Description | GHS Pictogram |

| Skin Corrosion | Causes severe skin burns and eye damage.[3][7] | Corrosive |

| Eye Damage | Causes serious eye damage, risk of blindness.[3] | Corrosive |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8] | Harmful |

| Reactivity | Reacts violently with water, liberating toxic gas.[3] |

Handling Guidelines:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[7]

-

Moisture Avoidance: Use anhydrous solvents and inert atmosphere techniques (nitrogen or argon) for all reactions. Do not allow contact with water.[3]

First-Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry, and well-ventilated area away from incompatible materials, especially water. Recommended storage temperature is 2-8°C.[2]

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a potent and versatile chemical building block with significant applications in pharmaceutical research and development. Its well-defined reactivity, centered on the sulfonyl chloride group, provides a reliable pathway to sulfonamide derivatives. The strategic placement of halogen atoms offers additional opportunities for molecular diversification and the fine-tuning of pharmacological properties. While its handling requires rigorous safety protocols due to its corrosive and reactive nature, a thorough understanding of its properties empowers chemists to leverage this reagent effectively, accelerating the discovery of new therapeutic agents.

References

-

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | C6H2Cl2F3NO2S | CID 70700727 . PubChem. [Link]

-

Synthesis of sulfonyl chloride substrate precursors . Supporting Information. [Link]

-

2-Chloro-5-(chloromethyl)-3-fluoropyridine Safety Data Sheet . Angene Chemical. [Link]

- General preparation method of sulfonyl chloride.

-

Sulfonyl chlorides . Georganics. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

- Synthesis method of pyridine-3-sulfonyl chloride.

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS . Rasayan Journal of Chemistry. [Link]

-

2-Chloro-5-pyridinesulfonyl chloride | C5H3Cl2NO2S | CID 2792792 . PubChem. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery . ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1261737-06-7|6-Chloro-5-fluoropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. Sulfonyl chlorides - Georganics [georganics.sk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-Chloro-5-pyridinesulfonyl chloride | C5H3Cl2NO2S | CID 2792792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride

Introduction: The Strategic Importance of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogenated pyridine scaffolds is a proven approach to enhancing the pharmacological properties of therapeutic candidates. 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a key building block, prized by researchers and drug development professionals for its utility in introducing the synthetically versatile sulfonyl chloride moiety onto a pyridine ring already bearing critical chloro and fluoro substituents. These halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this reagent a valuable tool in the synthesis of novel pharmaceuticals. This guide provides a comprehensive overview of the most logical and scientifically sound pathway for the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, grounded in established chemical principles and supported by analogous transformations from the scientific literature.

Core Synthesis Pathway: A Strategic Approach from a Readily Available Precursor

The most direct and industrially scalable synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride commences with the commercially available starting material, 6-Chloro-5-fluoropyridin-3-amine. This strategic choice of precursor circumvents the need for complex and often low-yielding multi-step syntheses to construct the substituted pyridine core. The overall transformation hinges on a well-established and reliable sequence of reactions: diazotization of the primary amine followed by a copper-catalyzed sulfonyl chlorination, a variant of the classic Sandmeyer reaction.

Caption: Proposed primary synthesis pathway for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Part 1: Diazotization of 6-Chloro-5-fluoropyridin-3-amine

The initial step involves the conversion of the primary amino group of 6-Chloro-5-fluoropyridin-3-amine into a diazonium salt. This is a classic and highly reliable transformation typically carried out in an acidic medium at low temperatures to ensure the stability of the resulting diazonium species.[1]

Causality Behind Experimental Choices:

-

Acidic Medium (e.g., Hydrochloric Acid): The presence of a strong acid is crucial for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂). The acid also serves to protonate the amino group, making it a better leaving group, and to stabilize the resulting diazonium salt.

-

Low Temperature (0-5 °C): Pyridine diazonium salts are generally unstable and can decompose readily at higher temperatures. Maintaining a low temperature throughout the reaction is critical to prevent premature decomposition and maximize the yield of the desired intermediate.

Experimental Protocol: Diazotization

-

To a stirred solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add 6-Chloro-5-fluoropyridin-3-amine portion-wise, ensuring the temperature does not exceed 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the suspension, maintaining the temperature between 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting solution is typically carried forward to the next step without isolation.

Part 2: Sulfonyl Chlorination (Sandmeyer-type Reaction)

The generated diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide to introduce the sulfonyl chloride group. This reaction is analogous to the well-documented Sandmeyer reaction for the preparation of aryl sulfonyl chlorides.[2]

Causality Behind Experimental Choices:

-

Sulfur Dioxide (SO₂): Sulfur dioxide serves as the source of the sulfonyl group. It is typically introduced into the reaction mixture as a gas or as a solution in a suitable solvent like acetic acid.

-

Copper(I) Chloride (CuCl) Catalyst: The copper(I) catalyst is essential for the radical-mediated decomposition of the diazonium salt and the subsequent formation of the sulfonyl chloride.

-

Acetic Acid: Acetic acid is a common solvent for this type of reaction as it is relatively inert and can effectively dissolve the reactants and the sulfur dioxide.

Experimental Protocol: Sulfonyl Chlorination

-

In a separate reaction vessel, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-10 °C.

-

A catalytic amount of copper(I) chloride is added to this solution.

-

The previously prepared cold diazonium salt solution is then added slowly to the sulfur dioxide/copper(I) chloride mixture. Vigorous stirring is maintained, and the temperature is carefully controlled to manage the evolution of nitrogen gas.

-

Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction is then quenched by pouring it into ice-water.

-

The product, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved through column chromatography or distillation under reduced pressure.

Alternative Synthetic Considerations: The Thiol Oxidation Pathway

An alternative, though likely more circuitous, route to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride involves the synthesis of the corresponding thiol (6-Chloro-5-fluoropyridine-3-thiol) followed by oxidative chlorination.[3][4][5]

Caption: A potential alternative synthesis pathway via a thiol intermediate.

This pathway involves the conversion of the diazonium salt of 6-Chloro-5-fluoropyridin-3-amine to a thiol via a xanthate intermediate, followed by oxidative chlorination. While feasible, this route adds steps to the synthesis and involves the handling of thiols, which are often odorous and prone to oxidation. The direct sulfonyl chlorination of the diazonium salt is generally preferred for its efficiency and atom economy.

Quantitative Data Summary

| Reaction Step | Reagents | Typical Yield Range (%) | Reference for Analogy |

| Diazotization | NaNO₂, HCl | High (typically used in situ) | [1] |

| Sulfonyl Chlorination | SO₂, CuCl | 60-80 | [2] |

| Overall Estimated Yield | 55-75 |

Conclusion and Future Outlook

The synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is most effectively achieved through a two-step sequence starting from the commercially available 6-Chloro-5-fluoropyridin-3-amine. The diazotization followed by a Sandmeyer-type sulfonyl chlorination represents a robust and scalable pathway. This in-depth guide, by explaining the causality behind the experimental choices and providing detailed, albeit generalized, protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. As the demand for complex, functionalized heterocyclic building blocks continues to grow, the optimization of such synthetic routes will remain a critical endeavor in the advancement of medicinal chemistry.

References

- Chengdu Boteng Pharmaceutical Co Ltd. (2019). A method of preparing the chloro- 5- trifluoromethyl -2-aminopyridine of 6. CN109776401A.

- Vedejs, E., & Lin, S. (Year). Synthesis of sulfonyl chloride substrate precursors.

- (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.

- (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.

- (2012). Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

Sources

- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound that has emerged as a crucial building block in the field of drug discovery. Its unique substitution pattern, featuring a pyridine core with activating chloro and fluoro groups, combined with a reactive sulfonyl chloride moiety, makes it an exceptionally valuable reagent for the synthesis of complex molecular architectures. The strategic incorporation of fluorine and chlorine can significantly enhance the pharmacological properties of a lead compound, including metabolic stability, binding affinity, and cell permeability[1][2][3]. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is essential for its effective use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-sulfonyl chloride | N/A |

| CAS Number | 1261737-06-7 | [4] |

| Molecular Formula | C₅H₂Cl₂FNO₂S | [4] |

| Molecular Weight | 230.04 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Storage | Inert atmosphere, 2-8°C | [4] |

Note: Some properties are predicted based on related structures and general chemical principles, as specific experimental data is not widely published.

Structural Diagram

Caption: 2D structure of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Synthesis and Manufacturing

While specific, publicly disclosed industrial synthesis routes for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride are limited, a plausible and logical synthetic strategy can be devised based on established methodologies for preparing related heteroaromatic sulfonyl chlorides[5][6]. The most common approach involves the preparation of the corresponding sulfonic acid, followed by chlorination.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonic acid

Step 2: Chlorination of 6-Chloro-5-fluoropyridine-3-sulfonic acid

The conversion of a sulfonic acid to its corresponding sulfonyl chloride is a standard transformation in organic chemistry.

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, place 6-Chloro-5-fluoropyridine-3-sulfonic acid (1.0 eq).

-

Reaction: Add phosphorus pentachloride (PCl₅, 1.5 eq) and a catalytic amount of phosphorus oxychloride (POCl₃)[7].

-

Heating: Heat the reaction mixture to reflux (approximately 130°C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS[7]. The rationale for using PCl₅ is its effectiveness in converting sulfonic acids to sulfonyl chlorides, with the generated POCl₃ acting as a solvent and catalyst.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. This step quenches the excess PCl₅ and precipitates the solid product.

-

Isolation: The resulting solid, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, is collected by vacuum filtration, washed with cold water and a dilute sodium bicarbonate solution to remove acidic impurities, and then dried under vacuum[7].

Caption: General workflow for the synthesis of the title compound.

Reactivity and Chemical Behavior

The reactivity of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This moiety readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

Formation of Sulfonamides: The Cornerstone Reaction

The synthesis of sulfonamides is the primary application of this reagent. The reaction is typically straightforward and high-yielding.

-

General Procedure: To a solution of a primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, DIPEA, 1.5-2.0 eq) in an aprotic solvent (e.g., dichloromethane, THF, acetonitrile) at 0°C, a solution of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0-1.1 eq) in the same solvent is added dropwise.

-

Causality: The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The reaction is typically run at low temperatures to control its exothermicity.

-

Monitoring and Isolation: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting crude sulfonamide can then be purified by recrystallization or column chromatography.

Caption: Reaction scheme for sulfonamide formation.

Applications in Drug Discovery and Development

The true value of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride lies in its role as a precursor to novel sulfonamides with potential therapeutic applications. The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

-

Kinase Inhibitors: Many kinase inhibitors, such as the BRAF inhibitor Vemurafenib, utilize a sulfonamide linkage to connect different aromatic fragments[8][9][10]. The specific halogenation pattern of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride allows for the precise tuning of electronic and steric properties, which can lead to improved potency and selectivity for the target kinase.

-

Antimicrobial and Antiviral Agents: The sulfonamide functional group is historically significant in the development of antimicrobial drugs. The introduction of a fluorinated pyridine moiety can enhance the activity profile against various pathogens[7].

-

Other Therapeutic Areas: The versatility of the pyridine sulfonamide core makes it a target for a wide range of diseases. For instance, related structures have been investigated as CXCR4 chemokine receptor antagonists, which have implications in cancer metastasis and inflammation[11].

The presence of both chlorine and fluorine is particularly advantageous. Fluorine can block sites of metabolism and modulate the pKa of nearby functional groups, while the chlorine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies[1][12].

Safety and Handling

As with all sulfonyl chlorides, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: The compound is corrosive and a lachrymator. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Contact with skin and eyes can cause severe burns.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. Its well-defined reactivity, centered on the formation of sulfonamides, combined with the beneficial properties imparted by its halogenated pyridine core, ensures its continued importance in the quest for novel therapeutics. Researchers utilizing this reagent can access a rich chemical space, paving the way for the discovery of next-generation drugs targeting a wide array of diseases.

References

-

Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. Available at: [Link]

-

Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. Available at: [Link]

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. NIH. Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

- EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride. Google Patents.

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.

-

Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. American Chemical Society. Available at: [Link]

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.

- US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides. Google Patents.

-

3-Chloro-5-fluoropyridine. PubChem. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1261737-06-7|6-Chloro-5-fluoropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 6. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS: 1261737-06-7)

Introduction: The Analytical Imperative for a Key Synthetic Building Block

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of chloro, fluoro, and sulfonyl chloride moieties on a pyridine scaffold makes it a versatile intermediate for synthesizing a diverse range of complex molecular architectures. The inherent reactivity of the sulfonyl chloride group, while synthetically valuable, necessitates rigorous analytical characterization to ensure structural integrity, purity, and batch-to-batch consistency—critical parameters in any drug development pipeline.[1]

This guide provides a comprehensive overview of the expected spectral data for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. As experimentally derived spectra for this specific compound are not widely available in public databases, we will leverage our expertise in spectroscopic principles to present a detailed, predicted analysis. This approach not only serves as a robust reference for researchers working with this molecule but also illustrates the power of foundational scientific principles in predicting molecular behavior. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently acquire and interpret their own data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Core Skeleton

NMR spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules.[1] For a reactive species like 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, careful experimental design is paramount to prevent sample degradation and acquire high-quality data.

Causality in Experimental Design: A Self-Validating Protocol

The primary challenge in analyzing sulfonyl chlorides is their reactivity towards nucleophilic solvents, particularly water.[1] Therefore, the choice of an anhydrous, aprotic deuterated solvent is the critical first step. Deuterated chloroform (CDCl₃) is an excellent first choice due to its relative inertness and ability to dissolve a wide range of organic compounds.

Protocol 1: ¹H, ¹³C, and ¹⁹F NMR Data Acquisition

-

Sample Preparation:

-

Ensure all glassware, including the NMR tube and cap, are rigorously dried in an oven at 120°C for at least 4 hours and cooled in a desiccator.

-

In a controlled, dry atmosphere (e.g., a glove box or under a stream of dry nitrogen), accurately weigh 10-15 mg of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride into the clean, dry NMR tube.

-

Using a dry syringe, add approximately 0.6 mL of anhydrous CDCl₃.

-

Cap the NMR tube securely and gently agitate until the sample is fully dissolved. The sample is now ready for analysis.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse ('zg30').

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of protons, which is crucial for accurate integration, although not strictly necessary for simple identification.

-

Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Number of Scans: 64-128 scans. ¹⁹F is a high-abundance, high-sensitivity nucleus.

-

-

-

Data Processing:

-

Calibrate the ¹H and ¹³C chemical shift scales using the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

-

For ¹⁹F NMR, use an external standard like CFCl₃ (δF = 0 ppm) or an internal standard if quantitative analysis is required.

-

Predicted NMR Data and Interpretation

The predicted spectral data are based on established substituent effects on the pyridine ring. The powerful electron-withdrawing nature of the sulfonyl chloride group, combined with the inductive effects of the chloro and fluoro substituents, will result in a highly deshielded aromatic system.

Table 1: Predicted NMR Spectral Data for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in CDCl₃

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 8.9 - 9.1 | d | ~2.0 Hz | H-2 |

| 8.5 - 8.7 | d | ~2.0 Hz | H-4 | |

| ¹³C | 155 - 160 | d | Large ¹JCF (~250-270 Hz) | C-5 |

| 152 - 156 | d | Small ³JCF (~3-5 Hz) | C-6 | |

| 148 - 152 | d | Small ³JCF (~4-6 Hz) | C-2 | |

| 138 - 142 | s | - | C-3 | |

| 125 - 130 | d | Small ²JCF (~18-22 Hz) | C-4 | |

| ¹⁹F | -110 to -125 | s | - | F-5 |

Interpretation:

-

¹H NMR: The two protons on the pyridine ring (H-2 and H-4) are expected to appear at very low field (downfield) due to the cumulative electron-withdrawing effects of all three substituents. They will likely appear as sharp doublets, coupled to each other with a small four-bond coupling constant (⁴JHH).

-

¹³C NMR: All five carbon atoms of the pyridine ring are unique. The carbon directly attached to the fluorine (C-5) will exhibit a very large one-bond coupling (¹JCF). The adjacent carbons (C-4 and C-6) will show smaller two- and three-bond couplings, respectively. The carbon bearing the sulfonyl chloride group (C-3) is quaternary and will likely appear as a sharp singlet with lower intensity.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C-5 position. Its chemical shift will be influenced by the adjacent chloro and sulfonyl chloride groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the sulfonyl chloride group (SO₂Cl) provides a highly characteristic and intense spectral signature.

Protocol for Reliable Data Acquisition

The thin solid film method is a robust and straightforward approach for acquiring high-quality IR data for solid samples.

Protocol 2: IR Data Acquisition (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (~10-20 mg) of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride into a clean, dry vial.

-

Add 2-3 drops of a volatile, dry solvent (e.g., methylene chloride or anhydrous acetone) and swirl to dissolve.

-

Using a pipette, apply one or two drops of the solution to the surface of a single, clean salt plate (KBr or NaCl).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[2]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment first.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Average 16-32 scans to achieve an excellent signal-to-noise ratio.[1]

-

Expected IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the S=O bonds.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 1580 - 1450 | C=C / C=N stretch (aromatic ring) | Medium to Strong |

| 1390 - 1360 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 1100 - 1000 | C-F stretch | Strong |

| 800 - 700 | C-Cl stretch | Strong |

| 600 - 500 | S-Cl stretch | Medium to Strong |

Interpretation:

The unequivocal identification of this compound via IR rests on observing the two very strong, sharp peaks for the asymmetric and symmetric S=O stretching vibrations.[3] These bands are characteristic of the sulfonyl chloride functional group and are typically among the most intense in the entire spectrum. Additional strong bands corresponding to the C-F and C-Cl stretches will further confirm the structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation